molecular formula C14H10N4O6S2 B2540738 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide CAS No. 302952-34-7

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide

Cat. No.: B2540738
CAS No.: 302952-34-7
M. Wt: 394.38
InChI Key: PSXTULZHACGXKU-UHFFFAOYSA-N
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Description

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a nitro group, a thiazole ring, and a furan ring, which contribute to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways. For instance, it interacts with bacterial cell wall synthesis enzymes, inhibiting their function and leading to cell lysis. Additionally, it binds to bacterial ribosomal proteins, interfering with protein synthesis and ultimately causing bacterial cell death .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and protein synthesis, leading to cell death. In mammalian cells, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Furthermore, it affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to bacterial enzymes involved in cell wall synthesis, such as transpeptidases, inhibiting their activity and preventing the formation of peptidoglycan cross-links. Additionally, it binds to ribosomal proteins, interfering with the translation process and inhibiting protein synthesis. In mammalian cells, it activates caspase enzymes, leading to apoptosis, and modulates the activity of transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to the development of resistance in bacterial populations. Additionally, prolonged exposure in mammalian cells can result in adaptive responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial and antiproliferative activities with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been identified, where doses above a certain level result in significant adverse effects, while doses below this threshold maintain therapeutic efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can further interact with bacterial enzymes, enhancing the antibacterial activity of the compound. Additionally, the compound affects metabolic flux by inhibiting key enzymes in bacterial metabolic pathways, leading to the accumulation of toxic intermediates and cell death .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In bacterial cells, the compound is actively transported across the cell membrane by efflux pumps, which can affect its intracellular concentration and efficacy. In mammalian cells, it binds to plasma proteins, facilitating its distribution to various tissues. The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. In bacterial cells, the compound localizes to the cell wall and ribosomes, where it exerts its antibacterial effects. In mammalian cells, it is found in the cytoplasm and nucleus, where it interacts with key signaling proteins and transcription factors. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Attachment of the Sulfamoyl Group: The thiazole derivative is then reacted with a sulfonamide to introduce the sulfamoyl group.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole-sulfamoyl intermediate with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the sulfamoyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of furan-2-carboxylic acid and the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(thiazol-2-yl)benzenesulfonamide: Shares the thiazole and sulfonamide groups but lacks the furan ring and nitro group.

    5-nitrofuran-2-carboxamide: Contains the nitro and furan groups but lacks the thiazole and sulfamoyl groups.

Uniqueness

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. The presence of the nitro group enhances its antimicrobial properties, while the thiazole and sulfamoyl groups contribute to its enzyme inhibitory effects.

This compound’s unique structure and multifaceted biological activities make it a promising candidate for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6S2/c19-13(11-5-6-12(24-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-25-14/h1-8H,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXTULZHACGXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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